molecular formula C17H17NO4 B1240995 n-trans-caffeoyltyramine CAS No. 103188-48-3

n-trans-caffeoyltyramine

Cat. No.: B1240995
CAS No.: 103188-48-3
M. Wt: 299.32 g/mol
InChI Key: VSHUQLRHTJOKTA-XBXARRHUSA-N
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Description

N-Caffeoyltyramine is a naturally occurring compound belonging to the class of hydroxycinnamic acid amides. It is found in various plants and is known for its antioxidant and anti-inflammatory properties. This compound has garnered significant interest due to its potential therapeutic applications in various fields, including medicine and biology .

Scientific Research Applications

N-Caffeoyltyramine has a wide range of scientific research applications:

Safety and Hazards

There was no evidence of any toxicity from NCT consumption .

Future Directions

The results indicate that HNF4α is an important regulator of mitochondrial mass and function and support that use of HNF4α to treat disorders of fatty acid excess, potentially including obesity, NAFLD, and NASH .

Biochemical Analysis

Biochemical Properties

N-Caffeoyltyramine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its notable interactions is with HNF4α, where it acts as a potent agonist. This interaction leads to the induction of lipophagy and the regulation of genes involved in lipid metabolism . Additionally, N-Caffeoyltyramine has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated cells .

Cellular Effects

N-Caffeoyltyramine exerts various effects on different cell types and cellular processes. In hepatocytes, it promotes the clearance of fat by inducing lipophagy, thereby reducing hepatic steatosis . In intestinal cells, N-Caffeoyltyramine influences the expression of genes involved in inflammatory bowel disease and Paneth cell biology . It also exhibits antioxidant activity, protecting cells from oxidative stress-induced apoptosis .

Molecular Mechanism

At the molecular level, N-Caffeoyltyramine exerts its effects through several mechanisms. It binds to HNF4α, activating this nuclear receptor and leading to the upregulation of genes involved in lipid metabolism and mitochondrial biogenesis . N-Caffeoyltyramine also inhibits the activation of the nuclear factor kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines . Additionally, it has been shown to increase the levels of dihydroceramides, which play a role in the induction of lipophagy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Caffeoyltyramine have been observed to change over time. Studies have shown that N-Caffeoyltyramine remains stable and effective over extended periods when administered orally . Long-term administration of N-Caffeoyltyramine in animal models has demonstrated sustained weight loss and reduction in hepatic steatosis without any signs of toxicity . The compound’s stability and prolonged efficacy make it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of N-Caffeoyltyramine vary with different dosages in animal models. At lower doses, it has been shown to effectively reduce hepatic steatosis and promote weight loss without adverse effects . At higher doses, there is a potential for toxicity, although no significant toxic effects have been reported in the studies conducted so far . The dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for clinical applications.

Metabolic Pathways

N-Caffeoyltyramine is involved in several metabolic pathways. It promotes fatty acid oxidation and increases mitochondrial mass and function . The compound also inhibits the conversion of dihydroceramides to ceramides, leading to the accumulation of dihydroceramides and the induction of lipophagy . These metabolic effects contribute to its therapeutic potential in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and obesity.

Transport and Distribution

Within cells and tissues, N-Caffeoyltyramine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The compound’s ability to target specific tissues and cells enhances its therapeutic efficacy and minimizes potential side effects.

Subcellular Localization

N-Caffeoyltyramine exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on lipid metabolism and mitochondrial biogenesis . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Caffeoyltyramine can be synthesized through the reaction of caffeic acid with tyramine. The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified using column chromatography .

Industrial Production Methods: Industrial production of N-Caffeoyltyramine involves the extraction of the compound from plant sources, such as hemp hulls. The extraction process includes solvent extraction followed by purification steps like crystallization and chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: N-Caffeoyltyramine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

N-Caffeoyltyramine is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:

These compounds share some common properties but differ in their specific biological activities and applications, making N-Caffeoyltyramine a unique and valuable compound for various research and industrial purposes.

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-14-5-1-12(2-6-14)9-10-18-17(22)8-4-13-3-7-15(20)16(21)11-13/h1-8,11,19-21H,9-10H2,(H,18,22)/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHUQLRHTJOKTA-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C=CC2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103188-48-3, 219773-48-5
Record name N-Caffeoyltyramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103188483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Caffeoyltyramine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-CAFFEOYLTYRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LZ974DQ9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-cis-Caffeoyltyramine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033026
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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